molecular formula C13H23NO2 B030054 2,2,6,6-Tetramethyl-4-piperidyl methacrylate CAS No. 31582-45-3

2,2,6,6-Tetramethyl-4-piperidyl methacrylate

Cat. No. B030054
CAS RN: 31582-45-3
M. Wt: 225.33 g/mol
InChI Key: UFLXKQBCEYNCDU-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-piperidyl methacrylate is a chemical compound utilized in various fields of chemistry and materials science due to its unique molecular structure and reactive properties. This compound serves as a building block for polymers and other materials with specific functionalities, such as stable free radicals or specific polymerization characteristics.

Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate and its derivatives has been explored through various chemical methods. For example, the polymerization of 2,2,6,6-tetramethyl-4-piperidyl methacrylate (TMPM) and its copolymerization with other monomers like methyl methacrylate (MMA) have been achieved in ethyl alcohol solution, producing polymers with high yields and specific properties (Wenzhong, 1991).

Molecular Structure Analysis

The crystal structure of organic metamagnet derivatives of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate, such as 4-Methacryloyloxy-2,2,6,6-tetramethyl-1-piperidinyloxyl (MOTMP), reveals insights into its one-dimensional ferromagnetic coupling and antiferromagnetic interactions, demonstrating the compound's potential in magnetic materials (Kajiwara et al., 1994).

Chemical Reactions and Properties

The compound's ability to undergo various chemical reactions, such as oxidation and polymerization, highlights its versatility. For instance, the synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their analysis via spectroscopic methods show the compound's responsiveness to environmental changes like pH and temperature (Naveed et al., 2020).

Physical Properties Analysis

The physical properties of polymers derived from 2,2,6,6-Tetramethyl-4-piperidyl methacrylate, such as their molecular weight distribution and thermal stability, are critical for their application in materials science. The synthesis and characterization of ω-unsaturated poly(styrene-b-n-butyl methacrylate) block copolymers using TEMPO-mediated controlled radical polymerization demonstrate the compound's utility in creating materials with desired physical properties (Burguière et al., 1999).

Chemical Properties Analysis

The chemical properties of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate, such as its reactivity in radical polymerization and its role as a stabilizer in polymer degradation, are fundamental to its applications in creating advanced materials. Studies on the effect of structure of polymeric hindered amines on the oxidation of polymers emphasize the compound's significance in enhancing the durability and performance of polymeric materials (Wenzhong, 1991).

Scientific Research Applications

  • Allylation of Tertiary Amines : This compound can be used in the allylation of tertiary amines via allylic amination of allylic chlorides . This reaction is used in the field of organic chemistry for the synthesis of various organic compounds.

  • Synthesis of Hydroxylamines : It can be used in the synthesis of hydroxylamines via oxidation in the presence of oxone as an oxidant . Hydroxylamines are used in various chemical reactions and have applications in fields like medicinal chemistry and materials science.

  • Synthesis of Sulfenamide Compounds : This compound can react with heterocyclic thiols in the presence of iodine as an oxidant to synthesize sulfenamide compounds . Sulfenamides are used in the synthesis of various pharmaceuticals and agrochemicals.

  • UV Stabilizer in Plastic Materials : A similar compound, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, can be used as a hindered amine UV stabilizer in plastic materials . This helps to protect the plastic from degradation due to exposure to UV light.

  • Synthesis of Recyclable Water-Based Polyurethane : Titanium oxide (TiO2)/Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate may be used in amine induced light stabilizers in the synthesis of recyclable water-based polyurethane with poly (oxytetramethylene)glycol (PTMG) . This has applications in the field of materials science and environmental science.

  • Protection of a Diol Moiety : This compound can be used in the protection of a diol moiety . This is a common procedure in organic synthesis where the hydroxyl groups of a diol are temporarily masked to prevent unwanted reactions.

  • Synthesis of Acrylic Monomers : It can be used in the synthesis of acrylic monomers . Acrylic monomers are the building blocks of acrylic polymers and have wide applications in coatings, adhesives, sealants, and elastomers.

  • Manufacturing and Packaging of Pharmaceutical Products : A similar compound, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, can be used in the manufacturing and packaging of pharmaceutical products . It can provide stability to the pharmaceutical products and protect them from degradation.

  • Synthesis of Poly (oxytetramethylene)glycol (PTMG) : Titanium oxide (TiO2)/Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate may be used in amine induced light stabilizers in the synthesis of recyclable water-based polyurethane with poly (oxytetramethylene)glycol (PTMG) . This has applications in the field of materials science and environmental science.

Safety And Hazards

This compound is heat sensitive and should be stored at a temperature of 0-10°C . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-9(2)11(15)16-10-7-12(3,4)14-13(5,6)8-10/h10,14H,1,7-8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLXKQBCEYNCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC(NC(C1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40404-82-8
Record name 2-Propenoic acid, 2-methyl-, 2,2,6,6-tetramethyl-4-piperidinyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40404-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID70185474
Record name 2,2,6,6-Tetramethyl-4-piperidyl methacrylate
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Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethyl-4-piperidyl methacrylate

CAS RN

31582-45-3
Record name 4-(Methacryloyloxy)-2,2,6,6-tetramethylpiperidine
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URL https://commonchemistry.cas.org/detail?cas_rn=31582-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2,6,6-Tetramethyl-4-piperidyl methacrylate
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Record name 2,2,6,6-Tetramethyl-4-piperidyl methacrylate
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Record name 2,2,6,6-tetramethyl-4-piperidyl methacrylate
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Record name 2,2,6,6-TETRAMETHYL-4-PIPERIDYL METHACRYLATE
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